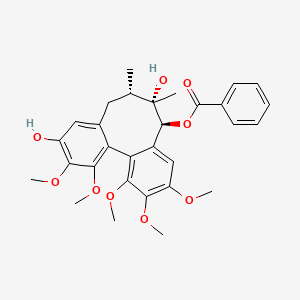

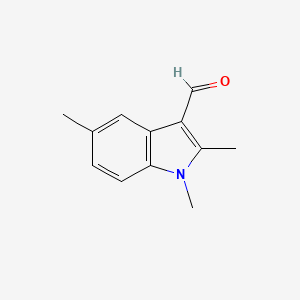

![molecular formula C16H11F2N3OS2 B2480290 2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392303-47-8](/img/structure/B2480290.png)

2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as "2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide," involves catalyst- and solvent-free approaches, utilizing microwave-assisted Fries rearrangement under specific conditions. This method highlights the efficiency and regioselectivity in preparing heterocyclic amides with fluorinated benzoyl groups, indicating a potential pathway for synthesizing our compound of interest through analogous strategies (Moreno-Fuquen et al., 2019).

Molecular Structure Analysis

The molecular structure and intermolecular interactions of similar fluorinated compounds have been elucidated through crystallographic analysis and theoretical studies, such as density functional theory (DFT) calculations. These analyses reveal the importance of molecular conformations and the role of fluorine atoms in influencing the overall structure and stability of the molecule (Moreno-Fuquen et al., 2019).

Chemical Reactions and Properties

Fluorinated benzamide derivatives are known to undergo various chemical reactions, including Fries rearrangement, to produce compounds with significant biological and chemical properties. The presence of fluorine and thiadiazole rings contributes to the reactivity and potential application of these compounds in creating pharmacologically active molecules (Tiwari et al., 2017).

Physical Properties Analysis

The physical properties of fluorinated benzamides, such as solubility, melting point, and crystal structure, can be influenced by the presence of the fluorine atom and the specific molecular arrangement. These properties are crucial for determining the compound's suitability for various applications, including pharmaceuticals (Dani et al., 2013).

Scientific Research Applications

Synthetic Approaches and Structural Analysis

Catalyst- and Solvent-Free Synthesis : A study detailed an efficient, regioselective synthesis method for creating heterocyclic amides through microwave-assisted Fries rearrangement. This process, importantly, does not require catalysts or solvents, demonstrating an environmentally friendly approach to synthesizing complex molecules (Moreno-Fuquen et al., 2019).

Biologically Active Substances : Research into the antimicrobial and antifungal activity of 1,3,4-thiadiazole derivatives identified compounds with significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).

Antiviral Activity : A study on 1,3,4-thiadiazole derivatives highlighted their potential in designing novel inhibitors for influenza A virus, showcasing the role of such compounds in antiviral research (Tatar et al., 2021).

Molecular Interaction and Structural Properties

Quantitative Crystal Structure Analysis : An examination of 1,3,4-thiadiazole derivatives synthesized with systematic variations revealed insights into their molecular geometry, conformation, and intermolecular interactions, underscoring the importance of such analyses in understanding compound behavior (Panini et al., 2013).

Fluorescence Effects Induced by Molecular Aggregation : Studies on 1,3,4-thiadiazole compounds dissolved in aqueous solutions highlighted interesting fluorescence emissions, suggesting the potential for rapid analysis of conformational changes and applications in biological imaging (Matwijczuk et al., 2017).

properties

IUPAC Name |

2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3OS2/c17-11-5-3-4-10(8-11)9-23-16-21-20-15(24-16)19-14(22)12-6-1-2-7-13(12)18/h1-8H,9H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNRPUZROIHDBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

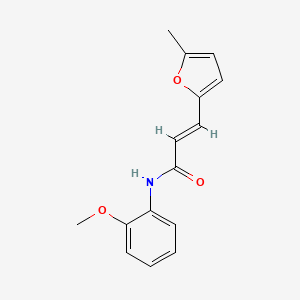

![2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile](/img/structure/B2480208.png)

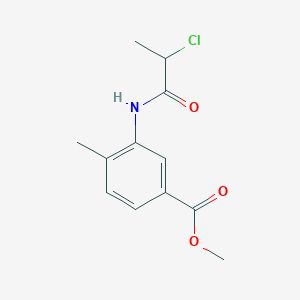

![N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480211.png)

![N-(4-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2480212.png)

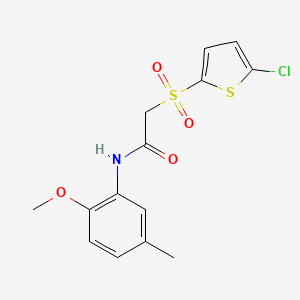

![N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2480214.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B2480220.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480223.png)

![4-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]butanenitrile](/img/structure/B2480228.png)